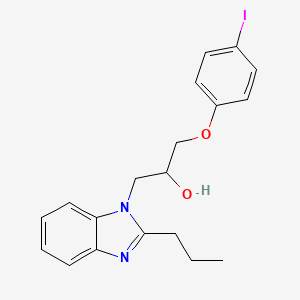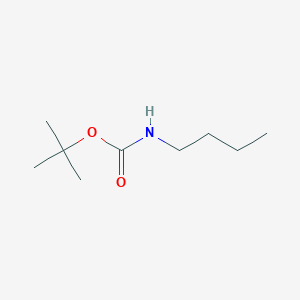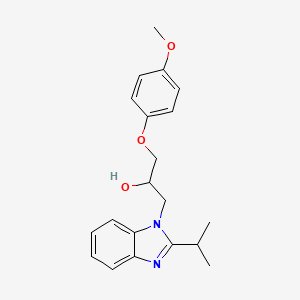
1,2-Di(pyridin-2-yl)ethanone
Overview
Description
1,2-Di(pyridin-2-yl)ethanone, also known as 2-acetylpyridine, is an organic compound with the formula CH3COC5H4N . It is a viscous colorless liquid that is widely used as a flavoring substance .
Synthesis Analysis
The compound, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, was isolated from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C without catalyst or solvent and characterized by 1 H-NMR and IR spectral data . The compound was treated with ethyl acetate to produce the 1,2-di(pyridin-2-yl)ethane-1,2-dione .Molecular Structure Analysis
The molecular structure of 1,2-Di(pyridin-2-yl)ethanone can be viewed using Java or Javascript . The compound crystallizes in the monoclinic system belonging to the P 2 1 / n space group .Chemical Reactions Analysis
The compound, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, was found to be unstable, because its IR spectrum changed after a short time, indicating that it had been converted back to the original diketone .Physical And Chemical Properties Analysis
1,2-Di(pyridin-2-yl)ethanone has a molecular weight of 121.1366 . It has a density of 1.08 g/mL at 25 °C . The melting point is 8 to 10 °C , and the boiling point is 188 to 189 °C .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative of 1,2-Di(pyridin-2-yl)ethanone, has shown significant antimicrobial activity. This compound was synthesized from 2-(pyridine-2-ylamino)acetohydrazide and evaluated for its antimicrobial properties, demonstrating minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon et al., 2011).
Catalysis and Chemical Reactivity
Catalytic Behavior : A study on the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the creation of NNN tridentate ligands. These were used to form complexes with iron(II) and cobalt(II) dichloride, exhibiting good catalytic activities for ethylene reactivity (Sun et al., 2007).
Synthesis of Complexes : The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to 1,2-Di(pyridin-2-yl)ethanone, has been explored for their complex chemistry. Notable applications include luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Corrosion Inhibition
- Corrosion Inhibition : 1,2-Di(pyridin-2-yl)ethanone derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. Schiff base compounds, including derivatives of this compound, demonstrated good inhibition properties, acting as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).
Fluorescence and Photophysics
- Fluorophore-Based Compounds : Research has been conducted on the synthesis of innovative nicotinonitriles incorporating pyrene and/or fluorene moieties, derived from 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone. These compounds have shown strong blue-green fluorescence emission, indicating potential applications in materials science and photophysics (Hussein et al., 2019).
Coordination Chemistry and DNA Binding
- Copper Complexes for DNA Binding : Cu(II) complexes with 1,2-Di(pyridin-2-yl)ethanone derivatives exhibited significant DNA binding propensity and showed nuclease activity. These complexes also demonstrated cytotoxicity against different cancer cell lines, suggesting potential applications in medicinal chemistry (Kumar et al., 2012).
Mechanism of Action
The reaction of imidazole, H2O2, and bis(2,4,6-trichlorophenyl) oxalate (TCPO) can transfer energy to a 6-chloro-2,3 di(pyridine-2yl) quinoxaline . In this process, dioxetane was synthesized, which chemically initiated the electron exchange luminescence (CIEEL) mechanism and led to pink light emission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dipyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZUJWXKPXEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285784 | |
| Record name | 1,2-di(pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(pyridin-2-yl)ethanone | |
CAS RN |
59576-32-8 | |
| Record name | 1,2-Di-2-pyridinylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 42780 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42780 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-di(pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline hydrochloride](/img/structure/B1658019.png)


![2-({2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B1658023.png)
![N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide](/img/structure/B1658024.png)



![2-Ethyl-N-(3-{[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-3-oxopropyl)-N-propylhexanamide](/img/structure/B1658034.png)

![Ethanone, 1-[2-(acetyloxy)-4-methoxyphenyl]-](/img/structure/B1658037.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenyltetrazol-5-amine](/img/structure/B1658039.png)
![N-[dipropoxyphosphoryl-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B1658040.png)